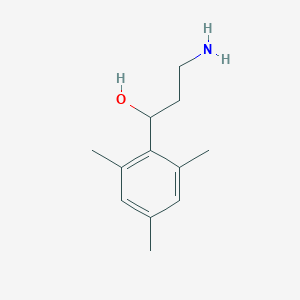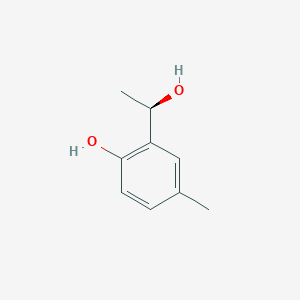
(r)-2-(1-Hydroxyethyl)-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-Hydroxyethyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyethyl group attached to the second carbon and a methyl group attached to the fourth carbon of the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Hydroxyethyl)-4-methylphenol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a suitable reducing agent. For instance, the reduction of 2-acetyl-4-methylphenol with sodium borohydride in methanol can yield ®-2-(1-Hydroxyethyl)-4-methylphenol. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Hydroxyethyl)-4-methylphenol may involve catalytic hydrogenation of the corresponding ketone. This process can be carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-2-(1-Hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to form the corresponding alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Acetyl-4-methylphenol
Reduction: 2-(1-Hydroxyethyl)-4-methylphenol
Substitution: Various substituted phenols depending on the reagent used
科学研究应用
®-2-(1-Hydroxyethyl)-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used as an intermediate in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of ®-2-(1-Hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The phenolic hydroxyl group can also participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of gene expression.
相似化合物的比较
Similar Compounds
- ®-4-(1-Hydroxyethyl)benzonitrile
- (s)-2-(1-Hydroxyethyl)-4-methylphenol
- 2-(1-Hydroxyethyl)-4-methylphenol
Uniqueness
®-2-(1-Hydroxyethyl)-4-methylphenol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both hydroxyethyl and methyl groups on the phenol ring also contributes to its distinct chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
2-[(1R)-1-hydroxyethyl]-4-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,10-11H,1-2H3/t7-/m1/s1 |
InChI 键 |
MJAVRHJREGOAGY-SSDOTTSWSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)O)[C@@H](C)O |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


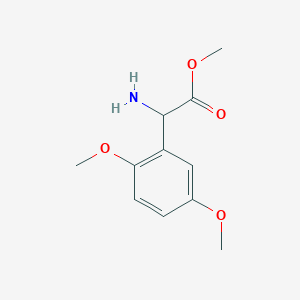

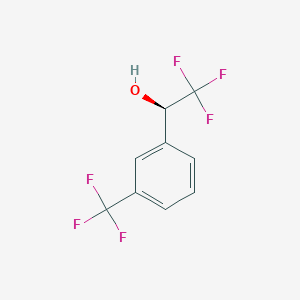
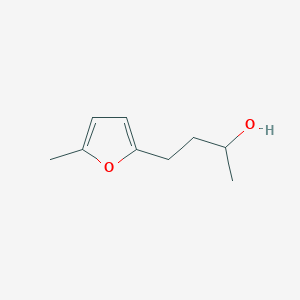
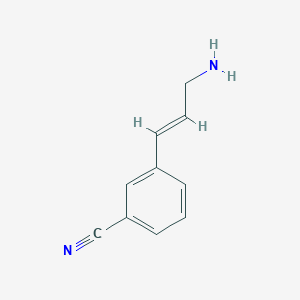
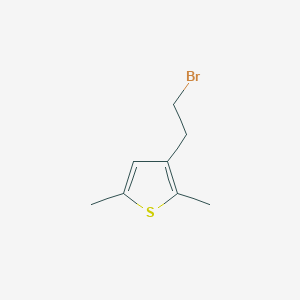
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
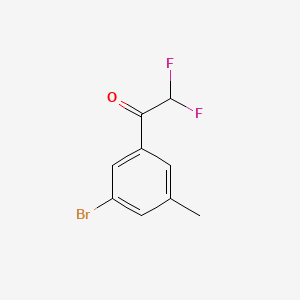
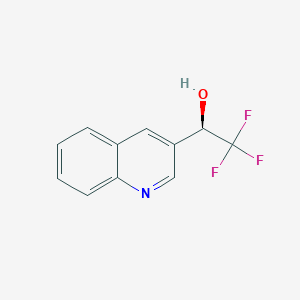
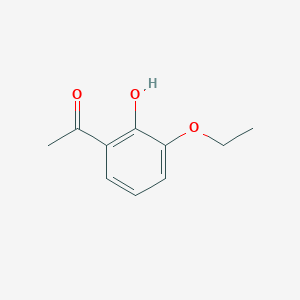
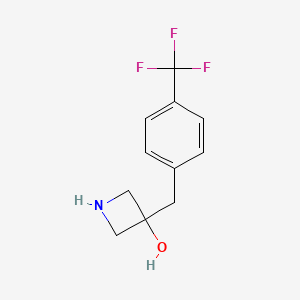
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
